5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.23 | s | 6H | N(CH₃)₂ |
| 2.50–2.55 | t | 2H | CH₂ adjacent to N(CH₃)₂ |
| 3.10–3.15 | t | 2H | CH₂ linked to thiadiazole |
| 6.80 | br s | 2H | NH₂ (exchangeable) |
| δ (ppm) | Assignment |
|---|---|
| 38.5 | N(CH₃)₂ |
| 45.2 | CH₂ adjacent to N(CH₃)₂ |
| 52.8 | CH₂ linked to thiadiazole |
| 158.4 | C-2 (thiadiazole) |
| 162.1 | C-5 (thiadiazole) |
Infrared (IR) and Mass Spectrometric (MS) Profiling
- 3310 (N–H stretch, amine)
- 2920 (C–H stretch, CH₂)
- 1625 (C=N stretch, thiadiazole)
- 1250 (C–N stretch, dimethylamino)
- 690 (S–C=N bend, thiadiazole)
- Molecular ion: m/z 172.25 [M]⁺
- Key fragments:
- m/z 115 (loss of C₃H₇N)
- m/z 84 (C₃H₆N₂⁺)
- m/z 58 (N(CH₃)₂⁺)
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of analogous thiadiazoles (e.g., 5-ethyl-1,3,4-thiadiazol-2-amine) reveals:
- Planarity : The thiadiazole ring is nearly planar, with bond lengths of 1.28 Å (C=N) and 1.71 Å (C–S).
- Substituent orientation : The 2-(dimethylamino)ethyl chain adopts a gauche conformation relative to the ring, minimizing steric hindrance.
- Hydrogen bonding : NH₂ groups engage in intermolecular N–H···N interactions, stabilizing crystal packing.
Conformational analysis (DFT calculations) :
- The lowest-energy conformation places the dimethylamino group perpendicular to the thiadiazole plane.
- Torsional energy barriers for side-chain rotation: ~3.5 kcal/mol.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-3-5-8-9-6(7)11-5/h3-4H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQWVVCJYSVFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651066 | |
| Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-78-1 | |
| Record name | 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine is a compound characterized by its thiadiazole ring structure, which includes both sulfur and nitrogen atoms. Its molecular formula is C6H12N4S. The presence of a dimethylaminoethyl side chain enhances its biological activity and interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against a range of bacterial and fungal strains. For instance, studies have reported that derivatives of 1,3,4-thiadiazole can outperform standard antimicrobial agents in terms of Minimum Inhibitory Concentration (MIC) values .
| Compound | Target Microorganism | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 32.6 |
| Thiadiazole Derivative A | S. aureus | 62.5 |
| Thiadiazole Derivative B | A. niger | 47.5 |
Anticancer Activity
The anticancer potential of this compound has been documented in various studies. The compound was found to inhibit the proliferation of several cancer cell lines including those from breast cancer and leukemia models. For example, it demonstrated reduced viability in human Burkitt lymphoma cells and glioblastoma cells .
| Cancer Cell Line | Effect Observed |
|---|---|
| Human Burkitt Lymphoma (P493) | Decreased viability |
| Glioblastoma U87 | Reduced growth |
| Non-small cell lung cancer HCC827 | Decreased proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit carbonic anhydrase enzymes which are crucial for tumor growth and metastasis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help combat oxidative stress in cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited a significant zone of inhibition compared to standard antibiotics.
Study on Anticancer Properties
In vitro studies on the efficacy of this compound against various cancer cell lines revealed that treatment led to a substantial decrease in cell viability across multiple assays. Notably, the compound was effective at low concentrations (below 50 μg/mL), demonstrating its potential as a therapeutic agent.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including 5-[2-(dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine, have shown promising antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety can exhibit significant antibacterial and antifungal activities.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic processes within the pathogens. For instance, derivatives have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans .
- Case Studies : A study demonstrated that certain thiadiazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective alternatives . For example, compounds with halogen substitutions showed enhanced activity against various bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
- In Vitro Studies : Thiadiazole derivatives have been evaluated against multiple cancer types including leukemia, breast cancer, and colon cancer. For instance, some derivatives have shown significant reduction in cell viability in human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity .
- Mechanisms : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation. Compounds targeting specific pathways such as HDAC (histone deacetylases) have demonstrated promising results in reducing tumor growth in xenograft models .
Enzyme Inhibition
Another significant application of this compound lies in its role as an inhibitor of various enzymes.
- Cholinesterase Inhibition : Some studies have indicated that thiadiazole derivatives can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for treating neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft.
Comprehensive Data Table
Comparison with Similar Compounds
Key Properties :
- Solubility: The dimethylamino group enhances water solubility compared to purely hydrophobic substituents.
- Synthesis : Likely synthesized via cyclization of thiosemicarbazides or condensation reactions, similar to methods described for related thiadiazoles (e.g., oxidative cyclodehydration; see ).
Biological Relevance: 1,3,4-Thiadiazoles are known for diverse biological activities, including antitumor, antifungal, and insecticidal effects .
Structural and Functional Analogues
The following table highlights key structural analogs and their properties:
Structure-Activity Relationship (SAR) Analysis
Substituent Effects on Bioactivity :
- Dimethylaminoethyl (Target Compound): Enhances water solubility due to the polar tertiary amine. May improve binding to enzymes or receptors via hydrogen bonding or electrostatic interactions .
Aryl Groups (e.g., Methoxyphenyl) :
Heterocyclic Substituents (e.g., Pyrrolidinyl, Anthracene-Schiff base) :
Physicochemical Properties :
| Property | Target Compound | Diethylamino Analog | Methoxyphenyl Analog |
|---|---|---|---|
| LogP (estimated) | ~1.2 | ~2.1 | ~2.8 |
| Water Solubility | Moderate | Low | Low |
| Synthetic Accessibility | High | Moderate | Moderate |
- LogP: The dimethylamino group reduces hydrophobicity compared to diethylamino or aryl substituents.
- Synthetic Complexity : Compounds with simple alkylamine substituents (e.g., target compound) are easier to synthesize than those requiring multi-step coupling (e.g., anthracene-Schiff bases) .
Preparation Methods
Cyclization of Thiosemicarbazone Precursors
One of the most reported and effective methods for preparing 5-substituted 1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazones derived from appropriate aldehydes or ketones. For the target compound, the precursor would be a thiosemicarbazone bearing the 2-(dimethylamino)ethyl side chain.
Step 1: Synthesis of Thiosemicarbazone Intermediate
The thiosemicarbazone is synthesized by condensation of thiosemicarbazide with an aldehyde or ketone containing the 2-(dimethylamino)ethyl moiety. This step is typically performed under reflux in ethanol or methanol with acid catalysis to facilitate imine formation.
Step 2: Oxidative Cyclization
The thiosemicarbazone undergoes oxidative cyclization in the presence of ferric chloride or acidic conditions, leading to ring closure and formation of the 1,3,4-thiadiazole core. This step is critical for establishing the 2-amino substituent at position 2 and the 2-(dimethylamino)ethyl substituent at position 5.
-
The cyclization is usually conducted at elevated temperatures (reflux) for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography.
Alternative Synthetic Routes
While the oxidative cyclization of thiosemicarbazones is the primary method, alternative approaches include:
Direct Substitution on Preformed 1,3,4-Thiadiazol-2-amine
Starting from 1,3,4-thiadiazol-2-amine, nucleophilic substitution reactions can introduce the 2-(dimethylamino)ethyl group at the 5-position using appropriate alkylating agents such as 2-chloro-N,N-dimethylethylamine under basic conditions.
Stepwise Assembly via Hydrazide and Thioamide Intermediates
Another approach involves constructing the thiadiazole ring from hydrazide and thioamide intermediates, which are synthesized from the respective carboxylic acid derivatives and amines. This method allows for the introduction of the 2-(dimethylamino)ethyl substituent prior to ring closure.
Characterization and Yield Data
The synthesized this compound is typically characterized by:
-
Key absorption bands include the primary amine N-H stretch (3072-3400 cm⁻¹), aromatic C-H stretch (2946-3040 cm⁻¹), C=N stretch of the thiadiazole ring (1590-1636 cm⁻¹), and C-S-C stretch (812-854 cm⁻¹).
-
- ¹H-NMR: Aromatic protons resonate at 6.7–7.5 ppm; the thiadiazole amine protons appear at 7.6-8.04 ppm; the dimethylaminoethyl side chain protons show characteristic chemical shifts depending on their environment.
- ¹³C-NMR: The C=N carbon of the thiadiazole ring appears between 148-169 ppm; aromatic carbons resonate at 112-130 ppm.
-
Molecular ion peaks correspond to the calculated molecular weight, confirming the molecular formula.
-
The cyclization reactions typically afford the target compounds in good to excellent yields, often exceeding 70%.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidative cyclization of thiosemicarbazones | Thiosemicarbazide + 2-(dimethylamino)ethyl aldehyde/ketone | Ferric chloride or acid catalyst | Reflux in ethanol/methanol, several hours | 70-90 | Most common and efficient method |
| Nucleophilic substitution on 1,3,4-thiadiazol-2-amine | 1,3,4-thiadiazol-2-amine + 2-chloro-N,N-dimethylethylamine | Base (e.g., K2CO3) | Heating in polar aprotic solvent | Moderate | Alternative route, requires preformed thiadiazole |
| Stepwise assembly via hydrazide/thioamide intermediates | Hydrazide + thioamide derivatives | Cyclization agents | Heating under reflux | Variable | Less common, allows flexibility in substitutions |
Research Findings and Analysis
The preparation methods for this compound are well-established in heterocyclic chemistry literature. The oxidative cyclization of thiosemicarbazones remains the most reliable approach, providing high yields and purity. The reaction mechanism involves nucleophilic attack and ring closure facilitated by the sulfur and nitrogen atoms, forming the thiadiazole ring system.
Spectroscopic characterization confirms the successful synthesis, with consistent IR, NMR, and mass spectral data supporting the structure. The presence of the dimethylaminoethyl side chain is evident in the NMR spectra, and the thiadiazole ring formation is validated by characteristic IR and ¹³C-NMR signals.
These methods have been applied in studies focusing on the biological activity of such compounds, where the synthetic accessibility and structural integrity are crucial for further pharmacological evaluations.
Q & A
Q. What are the standard synthetic routes for 5-[2-(Dimethylamino)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylaminoethyl group δ ~2.2–2.5 ppm for CH₃ protons ).
- X-ray Crystallography : Resolve bond angles (e.g., thiadiazole ring dihedral angles <25° with aromatic substituents ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 215.3 ).
Q. What preliminary biological assays are recommended for screening bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays (MIC ≤ 25 µg/mL against S. aureus ).
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values < 50 µM suggest therapeutic potential ).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM ).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; ΔG ≈ -9.2 kcal/mol suggests strong affinity ).
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV correlates with reactivity ).
- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns ).
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) affecting MIC variability .
- SAR Studies : Modify substituents (e.g., replacing dimethylaminoethyl with pyridyl groups) to isolate activity drivers .
- Dose-Response Curves : Validate non-monotonic effects (e.g., hormesis at low concentrations ).
Q. How can reaction scalability be improved without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces side-product formation (residence time < 30 min ).
- Catalyst Screening : Heterogeneous catalysts (e.g., ZnCl₂ on silica) enhance cyclization efficiency (yield +15% ).
- Green Solvents : Switch to ethyl lactate or Cyrene® to reduce toxicity while maintaining yield (>80% ).
Data Contradiction Analysis
Q. Why do antimicrobial results vary between Gram-positive and Gram-negative bacteria?
- Methodological Answer :
- Membrane Permeability : Gram-negative outer membrane LPS reduces compound uptake (MICs 2–4× higher ).
- Efflux Pump Activity : Overexpression of AcrAB-TolC in E. coli decreases efficacy (add efflux inhibitors like PAβN ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
